

# A Comprehensive Technical Guide to 2-Iodomelatonin for Research Applications

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## Compound of Interest

Compound Name: 2-Iodomelatonin

Cat. No.: B1662258

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## Introduction

**2-Iodomelatonin** is a potent and high-affinity analog of the neurohormone melatonin.[1][2] Due to its favorable pharmacological properties, particularly its high affinity for melatonin receptors, it has become an invaluable tool in the study of melatonergic systems.[3] Its radio-iodinated form, 2-[125I]-iodomelatonin, is a widely used radioligand for the characterization and quantification of melatonin receptors in various tissues and cell types.[4][5] This technical guide provides an in-depth overview of the fundamental properties of **2-iodomelatonin**, including its physicochemical characteristics, receptor binding profile, functional activity, and relevant experimental protocols, to support its effective use in research and drug development.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-iodomelatonin** is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>15</sub> IN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	358.18 g/mol	
CAS Number	93515-00-5	
IUPAC Name	N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide	
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 100 mM).	
Appearance	Off-white to yellow solid.	
Storage	Store at -20°C.	

## Receptor Binding Affinity and Selectivity

**2-Iodomelatonin** is a high-affinity agonist for both the MT1 and MT2 melatonin receptor subtypes. Its affinity is typically higher than that of the endogenous ligand, melatonin.

Receptor Subtype	Ligand	Species	K <sub>i</sub> (pM)	pK <sub>i</sub>	Selectivity (MT1 vs. MT2)	Source
MT1	2-Iodomelatonin	Human (recombinant)	28	10.55	~5-fold for MT1	
MT2	2-Iodomelatonin	Human (recombinant)	-	9.87	-	

## Functional Activity

As a full agonist, **2-iodomelatonin** mimics the action of melatonin by activating MT1 and MT2 receptors, which are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Assay	Cell Line	Receptor	EC50	Source
Inhibition of forskolin-stimulated cAMP production	CHO cells	Human MT1	11 pM	
Potentialiation of contractile responses	Rat caudal artery	Melatonin ML1 subtype	0.6 nM	

## Pharmacokinetics

Preclinical studies have provided some insights into the pharmacokinetic profile of **2-iodomelatonin**.

Parameter	Species	Value	Notes	Source
Elimination Half-life (t <sub>1/2</sub> )	Rat	~60 minutes	Significantly longer than melatonin.	

## Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **2-iodomelatonin** in research.

### Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for melatonin receptors using 2-[125I]-iodomelatonin.

#### 1. Membrane Preparation:

- Homogenize tissues or cells expressing melatonin receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
- Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
- Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.

## 2. Binding Assay:

- In a 96-well plate, combine the membrane preparation (typically 5-50 µg of protein), a fixed concentration of 2-[125I]-iodomelatonin (typically 20-100 pM), and varying concentrations of the unlabeled competitor ligand.
- The final assay volume is typically 200-250 µL in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.

## 3. Data Analysis:

- Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 1-10 µM).
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

- Determine the  $IC_{50}$  value (the concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression analysis.
- Calculate the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of **2-iodomelatonin** to inhibit adenylyl cyclase activity.

### 1. Cell Culture and Plating:

- Culture cells stably or transiently expressing the melatonin receptor of interest (e.g., CHO or HEK293 cells).
- Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere overnight.

### 2. Assay Procedure:

- On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
- Pre-incubate the cells with varying concentrations of **2-iodomelatonin** for a short period.
- Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10  $\mu$ M) to induce cAMP production.
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells to release the accumulated cAMP.

### 3. cAMP Detection:

- Quantify the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked

Immunosorbent Assay), or luminescence (e.g., GloSensor™ cAMP Assay).

#### 4. Data Analysis:

- Generate dose-response curves by plotting the cAMP concentration against the logarithm of the **2-iodomelatonin** concentration.
- Determine the EC<sub>50</sub> value (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the maximal inhibition (Emax) using non-linear regression.

## [<sup>35</sup>S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to melatonin receptors.

#### 1. Membrane Preparation:

- Prepare cell or tissue membranes as described in the radioligand binding assay protocol.

#### 2. Assay Procedure:

- In a multi-well plate, combine the membrane preparation, varying concentrations of **2-iodomelatonin**, and a fixed concentration of [<sup>35</sup>S]GTPγS (a non-hydrolyzable GTP analog).
- The assay buffer typically contains GDP (to facilitate the exchange of [<sup>35</sup>S]GTPγS for GDP upon receptor activation), MgCl<sub>2</sub>, and NaCl.
- Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound [<sup>35</sup>S]GTPγS.

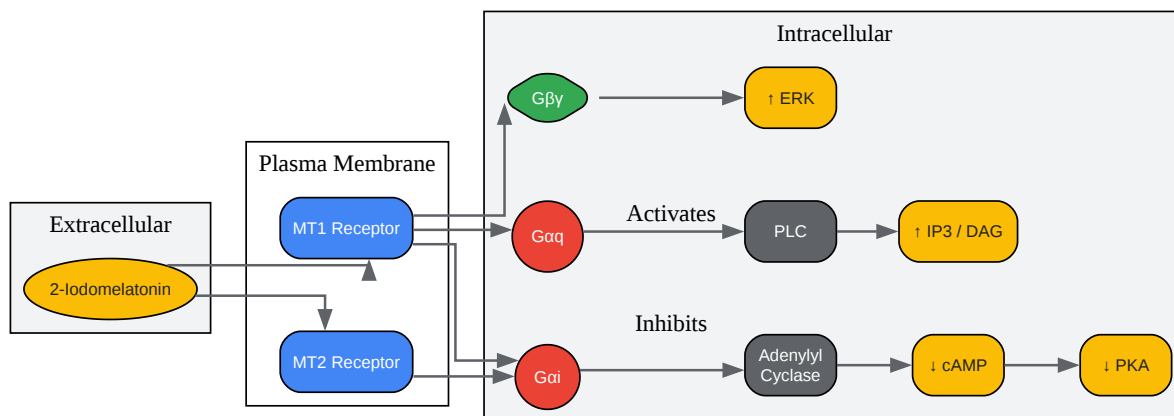
#### 3. Detection and Analysis:

- Measure the amount of bound [<sup>35</sup>S]GTPγS on the filters using a scintillation counter.
- Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

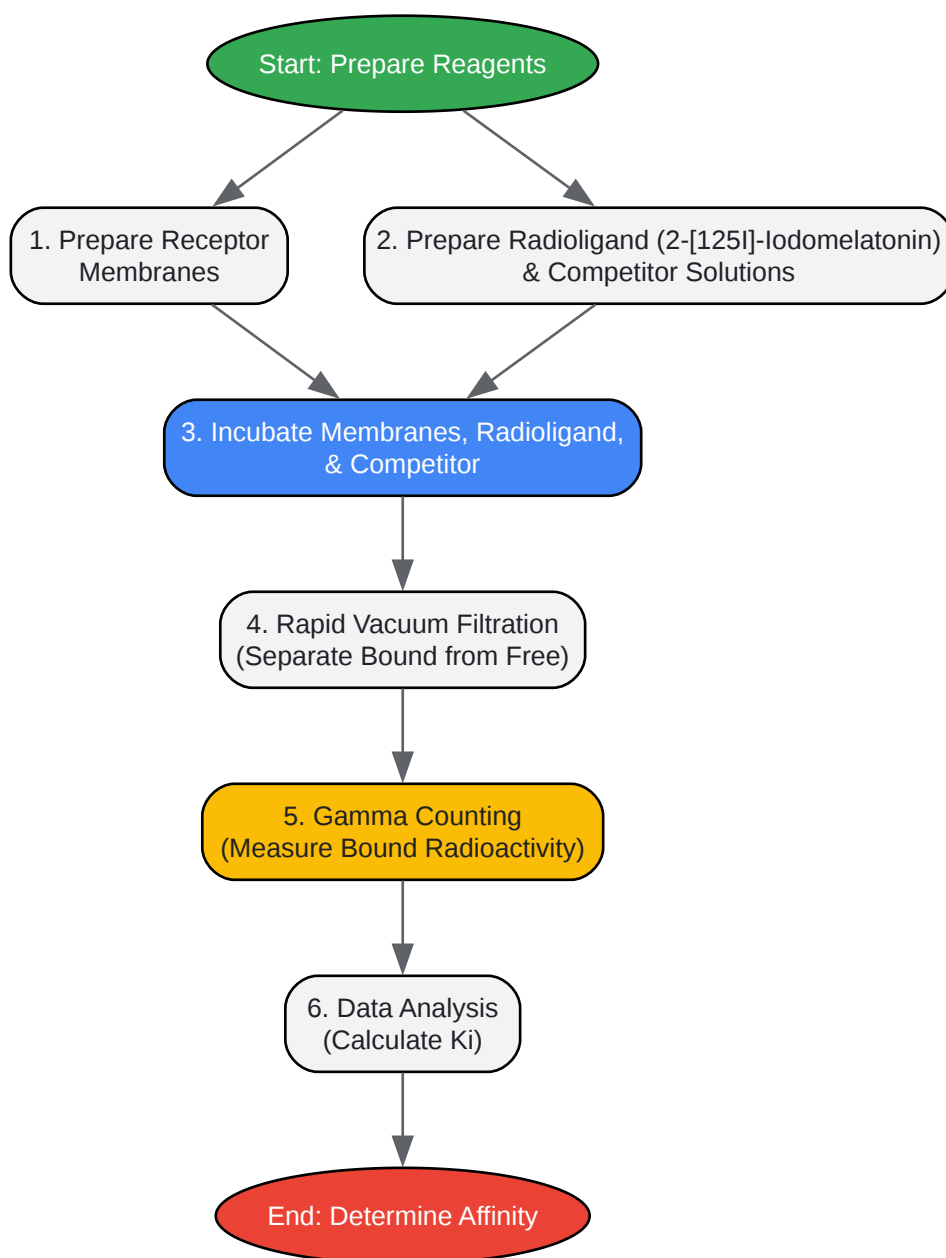
- Plot the agonist-stimulated [ $^{35}$ S]GTPyS binding against the logarithm of the **2-iodomelatonin** concentration to generate a dose-response curve.
- Determine the EC<sub>50</sub> and Emax values from the curve.

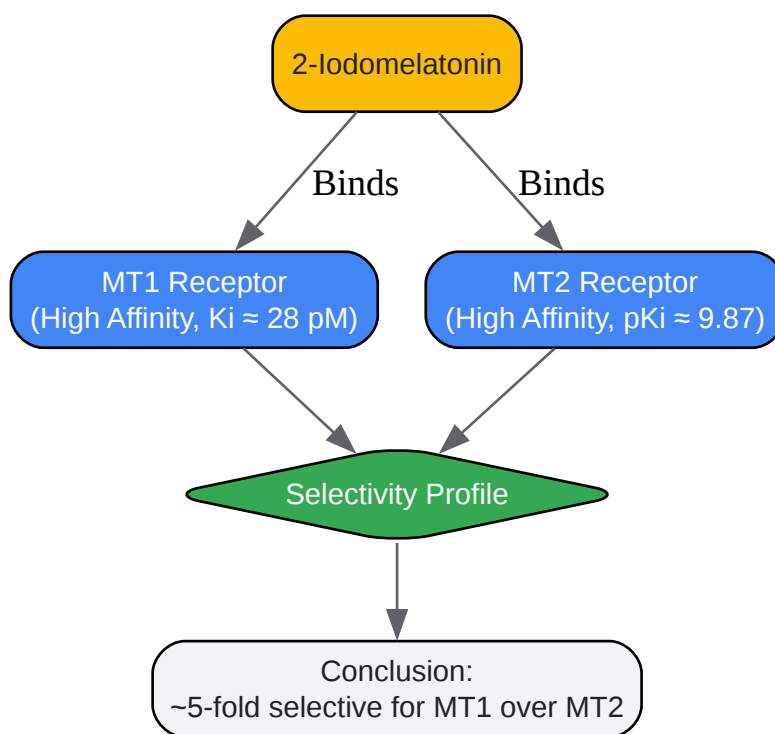
## Visualizations

### Melatonin Receptor Signaling Pathway









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